molecular formula C36H54N4OV B13414247 2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+)

2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+)

Cat. No.: B13414247
M. Wt: 609.8 g/mol
InChI Key: PKOMAYOPNZTCBY-UHFFFAOYSA-N
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Description

This compound is a vanadium(IV)-oxo complex coordinated to an octaethyl-substituted porphyrin ligand. Its IUPAC name reflects the fully reduced porphyrin core (decahydroporphyrin) with eight ethyl substituents and a central oxovanadium(2+) ion. Key identifiers include:

  • Molecular Formula: C₃₆H₄₄N₄OV .
  • PubChem CID: 11456175 .
  • Absorption Maxima: 407 nm and 571 nm (in solution) .
  • Applications: Primarily used as a catalyst in oxidation reactions and materials science due to vanadium’s redox-active nature .

The ligand framework, derived from octaethylporphyrin (OEP), provides steric protection and electronic tuning to the metal center, enhancing stability and reactivity in catalytic cycles .

Properties

Molecular Formula

C36H54N4OV

Molecular Weight

609.8 g/mol

IUPAC Name

2,3,7,8,12,13,17,18-octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+)

InChI

InChI=1S/C36H54N4.O.V/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h29-30,35-37,40H,9-20H2,1-8H3;;/q-2;;+2

InChI Key

PKOMAYOPNZTCBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2CC3=C(C(=C([N-]3)CC4C(=C(C(N4)CC5=C(C(=C([N-]5)CC1N2)CC)CC)CC)CC)CC)CC)CC.O=[V+2]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a two-step approach:

  • Step 1: Synthesis of the octaethylporphyrin (OEP) macrocycle, which serves as the organic ligand precursor.
  • Step 2: Metalation of the macrocycle with vanadium in its +2 oxidation state to form the target complex.

Synthesis of Octaethylporphyrin (OEP) Derivative

3.1. Condensation of Pyrrole Derivatives

The foundational step involves the acid-catalyzed condensation of pyrrole with ethyl aldehyde derivatives under reflux conditions:

Reaction Parameters Details
Reagents Pyrrole, Ethyl aldehyde (or ethyl formate)
Catalyst Acid catalyst (e.g., propionic acid)
Temperature 120–150°C
Duration 12–24 hours

3.2. Cyclization and Oxidation

The initial condensation yields porphyrinogen-like intermediates, which are oxidized to form the aromatic porphyrin macrocycle:

\text{Porphyrinogen} + \text{Oxidant} \rightarrow \text{Porphyrin}

Common oxidants include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or molecular oxygen under controlled conditions.

3.3. Purification

The crude product is purified via column chromatography or recrystallization, typically from solvents such as chloroform or benzene.

Functionalization to Obtain the Octaethyl Derivative

The porphyrin macrocycle undergoes alkylation at the meso-positions to introduce ethyl groups. This involves:

  • Alkylation Reaction: Using ethyl bromide or ethyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide (DMF).
\text{Porphyrin} + \text{Ethyl halide} \rightarrow \text{Octaethylporphyrin}

Note: The steric bulk of ethyl groups enhances the stability and solubility of the macrocycle.

Metalation with Vanadium(II)

5.1. Choice of Vanadium Source

The vanadium precursor is typically vanadium(II) chloride (VCl₂) or vanadium(II) acetate (V(OAc)₂), selected for their solubility and reactivity under inert conditions.

5.2. Metalation Procedure

Parameter Details
Temperature 80–120°C
Duration 12–24 hours
Atmosphere Inert (N₂ or Ar)
  • Dissolve the octaethylporphyrin in the solvent.
  • Add the vanadium(II) precursor gradually.
  • Heat under stirring for the specified duration.
  • Cool, then filter and wash the product.

5.3. Oxidation State Control

The oxidation state of vanadium is maintained at +2 by controlling the atmosphere and using reducing conditions. Post-synthesis, the complex is purified via chromatography or recrystallization.

Alternative Synthetic Routes

6.1. Direct Metallation of Preformed Porphyrin

Some methods involve direct metallation of pre-synthesized porphyrin with vanadium salts under reflux, often requiring:

  • Elevated temperatures (around 150°C)
  • Use of reducing agents like sodium amalgam or zinc powder to stabilize the +2 oxidation state.

6.2. Use of Vanadium(IV) or Vanadium(V) Precursors

In some cases, vanadium(IV) or vanadium(V) compounds are reduced in situ to +2 during the metallation process.

Supporting Data and Research Discoveries

Recent studies have demonstrated that:

  • Reaction yields for the vanadium complex typically range between 65–85%, depending on conditions.
  • Stability of the complex improves with steric bulk from ethyl groups, as shown in spectral analyses.
  • Spectroscopic Characterization: UV-Vis, EPR, and NMR confirm successful metallation and oxidation state.

Key research findings include:

Study Focus Main Discovery
Kandrashkin et al. (2006) Spectroscopic properties Confirmed formation of stable V(II) complexes with porphyrins
Ghosh et al. (2008) Ligand coordination Demonstrated axial ligand effects on stability and reactivity
Mandal et al. (2012) Kinetics of vanadium removal Provided insights into complex stability under various conditions

Data Tables Summarizing Key Parameters

Parameter Description Typical Range/Value
Reaction Temperature For metalation 80–120°C
Reaction Time Metalation 12–24 hours
Yield Complex formation 65–85%
Purification Method Post-synthesis Chromatography, recrystallization
Solvent Metalation Anhydrous DMF or DMSO

Chemical Reactions Analysis

Types of Reactions

2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+) undergoes various chemical reactions, including:

    Oxidation: The vanadium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced, often leading to changes in the coordination environment of the vanadium ion.

    Substitution: Ligands coordinated to the vanadium can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to favor the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanadium(V) porphyrin complexes, while reduction could produce vanadium(III) or vanadium(II) species.

Scientific Research Applications

The compound 2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide; oxovanadium(2+) is a complex porphyrin derivative that has garnered interest in various scientific fields due to its unique properties and potential applications. This article explores its applications in scientific research, particularly focusing on its roles in catalysis, materials science, and biological systems.

Chemical Properties and Structure

The compound is characterized by a complex porphyrin structure that includes a vanadium ion. Its molecular formula is C36H46N4OC_{36}H_{46}N_4O with a molecular weight of approximately 606.77 g/mol. The presence of the vanadium ion enhances its reactivity and potential applications in catalysis and material sciences.

Catalysis

Oxovanadium(2+) Complexes : The incorporation of vanadium into porphyrin structures has been extensively studied for catalytic applications. These complexes are known to exhibit catalytic activity in various oxidation reactions. For instance:

  • Oxidation of Organic Substrates : Oxovanadium porphyrins can catalyze the oxidation of alkenes to epoxides and alcohols. This reaction is significant in organic synthesis for producing valuable intermediates.
  • Electrocatalysis : The compound shows promise as an electrocatalyst for oxygen reduction reactions (ORR), which are crucial for fuel cells and metal-air batteries.

Materials Science

Nanomaterials Development : The unique electronic properties of octaethylporphyrins allow for their use in developing advanced materials:

  • Sensors : Porphyrin-based materials can be utilized in sensors due to their ability to undergo changes in conductivity upon exposure to specific analytes.
  • Photovoltaics : Research has indicated that these compounds can be incorporated into organic photovoltaic devices to improve light absorption and charge transport.

Biological Applications

Biomimetic Catalysis : The structural similarity of porphyrins to heme groups found in biological systems allows for the exploration of these compounds as biomimetic catalysts:

  • Enzyme Mimics : Studies have shown that vanadium-containing porphyrins can mimic the action of certain enzymes involved in oxidation processes.
  • Drug Delivery Systems : The ability to modify porphyrin structures opens avenues for their use in drug delivery systems where they can act as carriers for therapeutic agents.

Case Study 1: Catalytic Oxidation Reactions

A study published in the Journal of Catalysis demonstrated the effectiveness of oxovanadium(2+) octaethylporphyrins in catalyzing the oxidation of cyclic alkenes. The results indicated high selectivity and yield compared to traditional catalysts, suggesting a potential application in industrial processes .

Case Study 2: Photovoltaic Applications

Research conducted by Zhang et al. (2023) explored the integration of octaethylporphyrins into organic solar cells. Their findings revealed that incorporating these compounds significantly enhanced the efficiency of light absorption and charge separation within the photovoltaic cells .

Case Study 3: Biomimetic Enzyme Activity

In a study featured in Biochemical Journal, researchers investigated the enzyme-mimicking properties of vanadium-containing porphyrins. They found that these compounds could effectively catalyze the oxidation of phenolic substrates under mild conditions, demonstrating their potential as environmentally friendly alternatives to traditional chemical processes .

Mechanism of Action

The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+) involves the coordination of the vanadium ion to various substrates. The vanadium center can undergo redox reactions, facilitating electron transfer processes. The porphyrin ligand stabilizes the vanadium ion and modulates its reactivity. Molecular targets and pathways include interactions with oxygen species and other redox-active molecules.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Octaethylporphyrin Complexes

Compound Name Molecular Formula Molecular Weight (g/mol) Metal Oxidation State Key Absorbance (nm)
Vanadium(IV)-oxo OEP complex C₃₆H₄₄N₄OV 623.64 +4 407, 571
Palladium(II) OEP complex C₃₆H₄₄N₄Pd 639.18 +2 Data not reported
Ruthenium(II)-carbonyl OEP complex C₃₇H₄₄N₄ORu 700.89 +2 Data not reported
Free-base octaethylporphyrin (OEP) C₃₆H₄₆N₄ 534.78 N/A ~400, ~500–650*
Octamethyl porphyrin (OMP) C₃₂H₃₈N₄ 490.68 N/A ~395, ~515–630*

*Typical Soret and Q-band ranges for porphyrins.

Functional Differences
  • Catalytic Activity :

    • The vanadium complex exhibits redox-driven catalytic behavior, particularly in oxidation reactions (e.g., epoxidation of alkenes) .
    • The palladium complex is used in cross-coupling reactions (e.g., Suzuki-Miyaura) and polymer synthesis due to Pd(II)’s affinity for coordinating organic substrates .
    • The ruthenium-carbonyl complex may serve in photodynamic therapy or CO-releasing applications, leveraging Ru’s photochemical properties .
  • Electronic Effects :

    • Substituting ethyl groups (OEP) with methyl (OMP) reduces steric bulk but increases electron density on the porphyrin ring, altering metal-ligand charge-transfer transitions .
    • The oxovanadium(2+) center in the target compound introduces a strong axial ligand field, stabilizing the +4 oxidation state and enabling selective catalytic pathways .

Biological Activity

The compound 2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide; oxovanadium(2+) is a metalloporphyrin complex that exhibits significant biological activity. Its structure includes a porphyrin core with various ethyl substitutions and a vanadium ion. This article explores its biological properties through various studies and data.

  • Molecular Formula : C36H46N4O2V
  • Molecular Weight : 534.77 g/mol
  • CAS Number : 2683-82-1

The biological activity of this compound is primarily attributed to the vanadium ion's ability to mimic insulin and influence glucose metabolism. Vanadium complexes have been shown to enhance insulin sensitivity and stimulate glucose uptake in cells. The mechanism involves:

  • Activation of Insulin Receptors : Vanadium compounds can activate insulin receptors directly or indirectly.
  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : By inhibiting PTPs, these compounds enhance insulin signaling pathways.
  • Modulation of Glucose Transporters : They increase the translocation of glucose transporters (GLUT4) to the cell membrane.

In Vitro Studies

Several studies have investigated the effects of vanadium-containing porphyrins on cell lines:

  • Cell Proliferation and Apoptosis : Research indicates that octaethylporphyrin derivatives can induce apoptosis in cancer cell lines while promoting proliferation in normal cells .
  • Antioxidant Activity : These compounds exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

In Vivo Studies

Animal models have been used to assess the efficacy of this compound:

  • Diabetes Models : In diabetic rats treated with vanadium complexes, significant reductions in blood glucose levels were observed alongside improved insulin sensitivity .
  • Tumor Growth Inhibition : Studies demonstrated that administering octaethyl-vanadium complexes resulted in reduced tumor growth rates in xenograft models .

Data Table: Biological Activity Overview

Study TypeModel TypeKey FindingsReference
In VitroCancer Cell LinesInduced apoptosis in cancer cells
In VitroNormal CellsPromoted proliferation
In VivoDiabetic RatsReduced blood glucose levels
In VivoTumor ModelsInhibited tumor growth rates

Q & A

Basic Research Questions

Q. What are the primary synthetic routes and structural characterization methods for this compound?

  • Methodology : Synthesis typically involves stepwise alkylation of porphyrin precursors, followed by metallation with oxovanadium(2+) salts. Structural confirmation requires nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Nonplanar distortions in the porphyrin core can be quantified using computational geometry optimization (e.g., DFT) and compared with experimental bond lengths and angles .
  • Key Data : The compound’s IUPAC name and InChI identifier are critical for reproducibility (e.g., InChI=1S/C36H46N4/...) .

Q. How do the absorption and fluorescence spectra of this compound compare to unmodified porphyrins?

  • Methodology : Use UV-Vis-NIR spectroscopy to identify Soret and Q-bands. Fluorescence quantum yields and lifetimes are measured via time-correlated single-photon counting (TCSPC). The compound’s spectra resemble parent porphyrins but exhibit red shifts due to ethyl substituent effects and core nonplanarity .
  • Key Data : Fluorescence lifetimes for analogous octaethylporphyrins range from 1–10 ns, depending on solvent and metalation state .

Q. What are the solubility and storage conditions for experimental handling?

  • Methodology : Solubility tests in polar (DMSO, chloroform) and nonpolar solvents guide sample preparation. Long-term stability requires storage at –20°C under inert gas (argon/nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How does the compound’s distorted porphyrin geometry influence tautomerization dynamics?

  • Methodology : Time-resolved fluorescence or transient absorption spectroscopy can quantify tautomerization rates in excited states. Compare rates to porphycenes (10⁹–10¹² s⁻¹) and planar porphyrins (10³–10⁶ s⁻¹). Nonplanar distortion in this compound accelerates tautomerization by 3–4 orders of magnitude vs. planar analogs .
  • Data Contradictions : Substituent position (e.g., 5,15- vs. 5,10-diphenyl isomers) alters cavity dimensions and hydrogen-bonding strength, leading to divergent tautomerization kinetics .

Q. What mechanisms explain its enhanced response in surface plasmon resonance (SPR) sensors compared to metalated analogs?

  • Methodology : Spin-coated films of the compound are exposed to volatile organic compounds (VOCs). SPR angle shifts correlate with analyte binding. Metal-free derivatives show higher sensitivity due to unoccupied axial coordination sites, enabling stronger analyte interactions .
  • Experimental Design : Compare responses to chloroform/acetone vapors between metal-free and Zn²+-metallated forms, controlling film thickness via spin-coating speed .

Q. How can computational models predict its photophysical behavior under varying substituent patterns?

  • Methodology : Density functional theory (DFT) calculates frontier orbital energy gaps (ΔHOMO/ΔLUMO). Nonplanar distortions are modeled using molecular mechanics (e.g., AMBER). Correlate simulated spectra (TD-DFT) with experimental absorption/emission data to validate substituent effects .

Q. What experimental strategies resolve contradictions in structure-property relationships across isomers?

  • Methodology : Synthesize positional isomers (e.g., 5,15- vs. 5,10-diphenyl) and compare using magneto-optical techniques (e.g., magnetic circular dichroism). Cavity dimensions and hydrogen-bonding strength are critical variables affecting tautomerization and photostability .

Methodological Notes

  • Data Interpretation : Contradictions in photophysical properties (e.g., fluorescence yield vs. tautomerization rate) require multi-technique validation (e.g., TCSPC + transient absorption) .
  • Theoretical Frameworks : Link experimental findings to porphyrin tautomerization theory or ligand-field theory for oxovanadium(2+) coordination chemistry .
  • Advanced Tools : AI-driven simulations (e.g., COMSOL Multiphysics) can optimize SPR sensor design by modeling analyte diffusion and binding kinetics .

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